molecular formula C17H21ClN2O B122733 LP-20 hydrochloride CAS No. 1386928-34-2

LP-20 hydrochloride

Cat. No.: B122733
CAS No.: 1386928-34-2
M. Wt: 304.8 g/mol
InChI Key: KXZUJPBDJNUNCN-UHFFFAOYSA-N
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Description

LP 20 hydrochloride: is a chemical compound known for its role as a ligand of the serotonin 5-HT7 receptor. It exhibits both agonist and antagonist activities and displays selectivity over adrenergic alpha 1 and serotonin 5-HT1A receptors . This compound has been investigated for its potential use in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LP 20 hydrochloride typically involves the reaction of 1-(2-biphenyl)piperazine with hydrochloric acid. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the reaction being carried out at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of LP 20 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and solvent composition, to maximize yield and purity. The compound is then purified through crystallization or chromatography techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: LP 20 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of LP 20 hydrochloride involves its interaction with the serotonin 5-HT7 receptor. As a ligand, it can either activate (agonist) or inhibit (antagonist) the receptor, depending on the specific conditions. This interaction affects various molecular targets and pathways, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Uniqueness: LP 20 hydrochloride is unique due to its dual agonist and antagonist activities at the serotonin 5-HT7 receptor, which allows it to modulate receptor activity in a versatile manner. This property makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)phenyl]piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-20-15-8-6-14(7-9-15)16-4-2-3-5-17(16)19-12-10-18-11-13-19;/h2-9,18H,10-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZUJPBDJNUNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2N3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386928-34-2
Record name LP-20 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386928342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LP-20 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2646G1D2WA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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